molecular formula C13H10N4O5 B5977550 N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B5977550
M. Wt: 302.24 g/mol
InChI Key: TTWCVJSKGBWXTP-VIZOYTHASA-N
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Description

N'-[(E)-(2,4-Dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-3-carbohydrazide with 2,4-dihydroxy-5-nitrobenzaldehyde. Its structure features a pyridine ring linked to a nitrophenyl moiety substituted with hydroxyl groups at positions 2 and 4, and a nitro group at position 3. This compound belongs to a broader class of acylhydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Key structural characteristics:

  • Pyridine-3-carbohydrazide backbone: Provides a planar aromatic system for π-π interactions.
  • 2,4-Dihydroxy-5-nitrophenyl substituent: Introduces electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, influencing solubility and reactivity.
  • E-configuration: Stabilized by intramolecular hydrogen bonding between the hydrazide NH and the adjacent hydroxyl groups .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-11-5-12(19)10(17(21)22)4-9(11)7-15-16-13(20)8-2-1-3-14-6-8/h1-7,18-19H,(H,16,20)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCVJSKGBWXTP-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxy-5-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific pathways involved depend on the target enzyme and the nature of the metal ion .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related acylhydrazones from the literature:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities Reference
N'-[(E)-(2,4-Dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide 2,4-diOH, 5-NO2 ~330* Not reported Hypothesized: Antimicrobial, antioxidant
N-[(2-Chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide (Compound 10) 2-Cl, 5-NO2 307.7 220 Antimicrobial (Gram-positive bacteria)
N-[(4-Bromo-2-fluorophenyl)methylidene]pyridine-3-carbohydrazide (Compound 8) 4-Br, 2-F 337.1 168 Moderate antifungal activity
N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-OH, 3-OCH3, indole moiety 353.4 Not reported Cholinesterase inhibition
2-(4-Chloro-2-methylphenoxy)-N'-[1-(2,4-dihydroxy-5-nitrophenyl)ethylidene]acetohydrazide (24) 2,4-diOH, 5-NO2, ethylidene chain 381.8 Not reported Not reported

*Molecular weight estimated based on structural formula.

Key Differences in Reactivity and Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2,4-dihydroxy-5-nitrophenyl group in the target compound introduces strong hydrogen-bonding capacity (via hydroxyls) and electron-deficient character (via nitro), enhancing interactions with biological targets like enzymes or DNA .
  • In contrast, chloro (Compound 10) and bromo/fluoro (Compound 8) substituents primarily contribute to lipophilicity, improving membrane permeability but reducing solubility .

Impact of Heterocyclic Moieties :

  • The indole group in N'-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide enhances binding to cholinesterase enzymes due to π-stacking interactions, a feature absent in the target compound .

Role of Hydroxyl Groups: The 2,4-dihydroxy configuration in the target compound may confer superior antioxidant activity compared to non-hydroxylated analogs (e.g., Compound 8 or 10) by scavenging free radicals via phenolic protons .

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